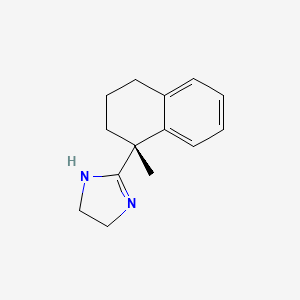![molecular formula C8H7ClN4O B11891129 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1447606-74-7](/img/structure/B11891129.png)
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of the oxetane ring and the chloro substituent in the structure adds to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with oxetan-3-amine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazolopyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chloro group.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with fewer double bonds or additional hydrogen atoms.
Aplicaciones Científicas De Investigación
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects. The presence of the oxetane ring and the chloro substituent enhances its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate
- 6-Chloro-1-(oxetan-3-yl)-3-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-4-yl)methanol
Uniqueness
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other triazolopyridazine derivatives and contributes to its specific pharmacological activities.
Propiedades
Número CAS |
1447606-74-7 |
|---|---|
Fórmula molecular |
C8H7ClN4O |
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
6-chloro-3-(oxetan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C8H7ClN4O/c9-6-1-2-7-10-11-8(13(7)12-6)5-3-14-4-5/h1-2,5H,3-4H2 |
Clave InChI |
TZLAAMYQPBDNHR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=NN=C3N2N=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)






![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)

![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

